Thiophene-2

Descripción general

Descripción

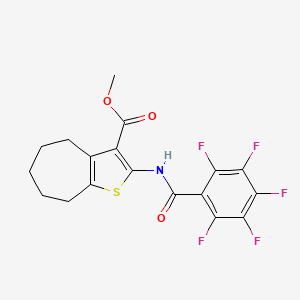

El 2-(perfluorobenzoamido)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-3-carboxilato de metilo es un compuesto orgánico complejo que pertenece a la clase de los derivados del tiofeno. Los derivados del tiofeno son conocidos por sus diversas aplicaciones en química medicinal, ciencia de materiales y química industrial . Este compuesto, en particular, presenta una estructura única que combina un grupo perfluorobenzoamido con un núcleo de ciclohepta[b]tiofeno, lo que lo convierte en un tema de interés para diversas aplicaciones de investigación científica.

Métodos De Preparación

La síntesis del 2-(perfluorobenzoamido)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-3-carboxilato de metilo implica varios pasos. Otro método implica la reacción de Paal–Knorr, que es la condensación de compuestos 1,4-dicarbonílicos con pentasulfuro de fósforo (P4S10) como agentes sulfurantes . Los métodos de producción industrial a menudo utilizan la síntesis asistida por microondas para lograr rendimientos más altos y tiempos de reacción más rápidos .

Análisis De Reacciones Químicas

El 2-(perfluorobenzoamido)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-3-carboxilato de metilo experimenta diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene-2 and its derivatives have garnered attention for their pharmacological potential. They exhibit a wide range of biological activities, including:

- Anticancer Activity : Thiophene derivatives have been shown to possess potent anticancer properties. For instance, compounds derived from this compound have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. One study reported that a specific derivative exhibited strong anti-cancer activity across multiple cell lines, leading to its selection for further testing by the National Cancer Institute .

- Antimicrobial Properties : this compound derivatives have been synthesized and evaluated for their antimicrobial activity against resistant strains such as Staphylococcus aureus and Escherichia coli. A recent study highlighted the efficacy of certain thiophene-based heterocycles against methicillin-resistant bacteria, showcasing their potential as new antimicrobial agents .

- Antioxidant Effects : The antioxidant capabilities of thiophene derivatives are notable, with several compounds demonstrating superior activity compared to standard antioxidants like ascorbic acid. This property is essential in combating oxidative stress-related diseases .

- Other Pharmacological Activities : Thiophene compounds also exhibit anti-inflammatory, anticonvulsant, anxiolytic, and anti-diabetic activities. Their diverse biological profiles make them attractive candidates for drug development .

Material Science

This compound is utilized in the development of electronic materials due to its conductive properties:

- Conductive Polymers : Thiophene derivatives are integral in the synthesis of conductive polymers used in organic electronics. These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Photocatalytic Applications : Recent advancements have explored the use of thiophene-based compounds in photocatalysis for hydrogen production. These compounds can enhance the efficiency of photocatalytic systems due to their unique electronic properties .

Synthesis and Chemical Reactions

This compound serves as a key building block in organic synthesis:

- Synthesis of Complex Molecules : The compound is often employed in synthetic pathways to create more complex heterocyclic structures. For example, the Gewald reaction has been effectively utilized to synthesize novel thiophene derivatives with promising biological activities .

- Drug Design and Development : Computer-aided drug design techniques have been applied to thiophene derivatives, allowing researchers to predict their pharmacological profiles and optimize their structures for enhanced efficacy against diseases like leishmaniasis .

Data Table: Biological Activities of this compound Derivatives

Case Studies

- Anticancer Screening : A study conducted by researchers involved synthesizing a series of thiophene derivatives that were screened for anticancer activity against a panel of cell lines. The findings indicated that certain compounds exhibited significant antiproliferative effects, warranting further investigation into their mechanisms of action and potential clinical applications .

- Antimicrobial Efficacy : Another research effort focused on synthesizing thiophene-based heterocycles aimed at treating infections caused by resistant strains of bacteria. The study found that some derivatives had minimal inhibitory concentrations that were effective against targeted pathogens without affecting normal flora .

Mecanismo De Acción

El mecanismo de acción del 2-(perfluorobenzoamido)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-3-carboxilato de metilo implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interrumpir las membranas celulares bacterianas, mientras que sus propiedades anticancerígenas están relacionadas con su inhibición de cinasas específicas involucradas en la proliferación celular . Se cree que los efectos antiinflamatorios del compuesto resultan de su inhibición de citoquinas proinflamatorias .

Comparación Con Compuestos Similares

El 2-(perfluorobenzoamido)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-3-carboxilato de metilo se puede comparar con otros derivados del tiofeno como:

Suprofeno: Un fármaco antiinflamatorio no esteroideo con un marco de tiofeno 2-sustituido.

Articaína: Un anestésico dental con una estructura de tiofeno 2,3,4-trisustituido.

Tipepidina: Un agente antitusivo que contiene un núcleo de tiofeno. La singularidad del 2-(perfluorobenzoamido)-5,6,7,8-tetrahidro-4H-ciclohepta[b]tiofeno-3-carboxilato de metilo radica en su combinación de un grupo perfluorobenzoamido con un núcleo de ciclohepta[b]tiofeno, lo que le confiere propiedades químicas y biológicas distintas.

Actividad Biológica

Thiophene-2 is a member of the thiophene family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anti-inflammatory, anti-cancer, antibacterial, and antioxidant properties. The findings are supported by data tables and relevant case studies.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, have been synthesized and evaluated for various biological activities. The structural diversity and potential for modification make them attractive candidates for drug development. Key studies have highlighted their roles in inhibiting inflammatory pathways, combating bacterial infections, and exhibiting anticancer properties.

1. Anti-Inflammatory Activity

This compound derivatives have shown promising anti-inflammatory effects in various models. For instance, compounds derived from this compound have been tested in carrageenan-induced paw edema models, demonstrating significant inhibition of pro-inflammatory cytokines.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

In a study by Eleftheriadis et al., it was found that certain thiophene derivatives inhibited the expression of TNF-α and IL-8 in LPS-induced inflammation tests using THP-1 monocytes .

2. Anticancer Activity

This compound has been explored for its potential in cancer treatment. Research indicates that thiophene derivatives can inhibit histone deacetylases (HDAC), which are pivotal in cancer cell proliferation.

Table 2: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | 29.2 | COX/LOX inhibition | |

| Compound B | 6.0 | HDAC inhibition |

Kumar et al. demonstrated that the presence of chlorine and methyl groups in thiophene derivatives significantly contributed to their ability to inhibit PLA2, an enzyme involved in cancer progression .

3. Antibacterial Activity

This compound derivatives have also exhibited notable antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa.

Table 3: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| Compound 7b | P. aeruginosa | 20 | 86.9 |

| Compound 3b | S. aureus | 17 | 70.8 |

In a study focused on this compound-carboxamide derivatives, it was found that these compounds showed excellent activity against Pseudomonas aeruginosa, with inhibition zones measuring up to 20 mm .

4. Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated, with various compounds demonstrating the ability to scavenge free radicals effectively.

Case Studies and Research Findings

Several case studies illustrate the biological potential of this compound:

- Study on Anti-inflammatory Mechanisms : A study involving thiophene pyrazole hybrids indicated their ability to modulate inflammatory responses by inhibiting key signaling pathways such as ERK and NF-ĸB at a concentration of 10 µM .

- Anticancer Properties : Research utilizing pharmacophore modeling identified critical structural features necessary for HDAC inhibitory activity among thiophene derivatives, paving the way for new anticancer agents .

- Antibacterial Efficacy : A recent investigation into the antibacterial activity of thiophene derivatives revealed that specific substitutions significantly enhance their efficacy against resistant strains of bacteria .

Propiedades

IUPAC Name |

methyl 2-[(2,3,4,5,6-pentafluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F5NO3S/c1-27-18(26)9-7-5-3-2-4-6-8(7)28-17(9)24-16(25)10-11(19)13(21)15(23)14(22)12(10)20/h2-6H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRWEULSKHQETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346310 | |

| Record name | Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420089-51-6 | |

| Record name | Methyl 2-(perfluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.